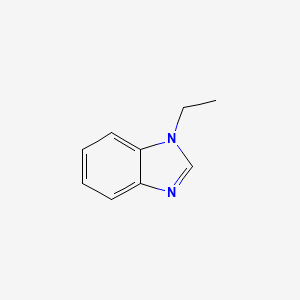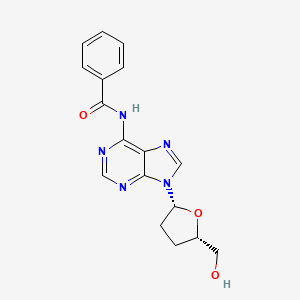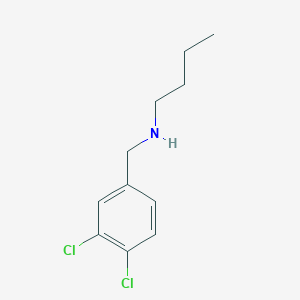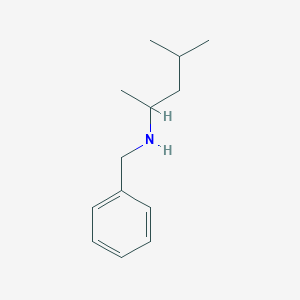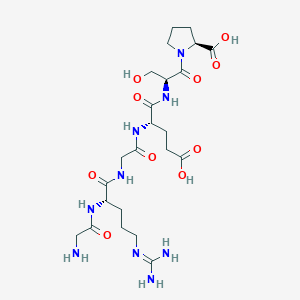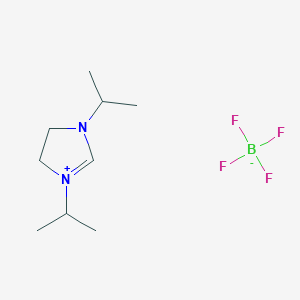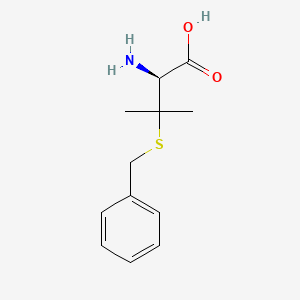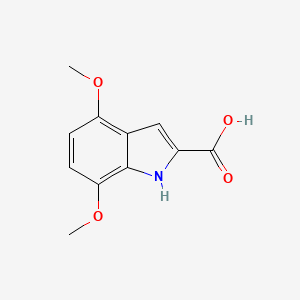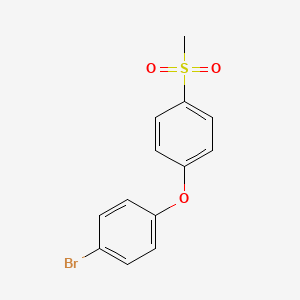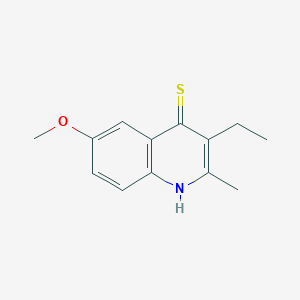
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" is a quinoline derivative that is presumed to possess unique chemical and physical properties, making it a potential candidate for various chemical reactions and applications in drug development.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies that allow for the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a novel synthesis approach for quinoline derivatives has been reported where a one-pot C–C and C–N bond-forming strategy is employed using water as an environmentally friendly solvent . Another method involves a two-step synthesis starting from commercially available 2-aminobenzoic acids, leading to the formation of substituted quinolines . Additionally, a practical synthesis route for a quinoline derivative has been developed, which includes chlorination and intramolecular cyclization reactions . These methods highlight the versatility and creativity in the synthesis of quinoline compounds, which could be adapted for the synthesis of "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The presence of substituents such as ethyl, methoxy, and thiol groups can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, was determined and showed the presence of a strong intramolecular hydrogen bond . This suggests that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" may also exhibit unique intramolecular interactions that could affect its reactivity and binding properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For instance, a quinoline thione derivative was alkylated to produce a 2-methylthio derivative, and upon treatment with different reagents, it underwent intramolecular cyclization to afford tetrahydrothieno[2,3-b]quinolines . Another study reported the synthesis of a quinoline proton sponge through aminodehalogenation and nucleophilic substitution reactions . These reactions demonstrate the reactivity of quinoline derivatives and suggest that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For example, the reaction of ethyl halomethylmethoxybenzoates with sodium thiolates followed by treatment with lithium diisopropylamide led to the formation of benzyl anions, which reacted with nitriles to yield isoquinolinones . This indicates that the physical properties such as acidity and basicity of the thiol group in "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could play a crucial role in its reactivity and the types of reactions it can undergo.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their significant role in drug discovery, particularly in the realm of cancer and central nervous system (CNS) disorders. These derivatives have demonstrated potential in addressing various infectious diseases like malaria, tuberculosis, and HIV, making them promising candidates for novel drug development. The approval of trabectedin for soft tissue sarcomas marks a pivotal advancement in anticancer drug discovery, highlighting the importance of THIQs in therapeutic applications (Singh & Shah, 2017).
Antioxidant Properties and Applications
Quinoline derivatives like ethoxyquin (EQ) have been pivotal in protecting polyunsaturated fatty acids in fish meal, which are susceptible to spontaneous combustion due to their high degree of unsaturation. EQ's effectiveness and transformation into potent antioxidants during storage, such as EQ-dimer, illustrate its strong antioxidant properties. These properties are not only crucial in preserving fish meal but also highlight the potential for broader applications in protecting against oxidative stress (de Koning, 2002).
Potential in Medicinal Chemistry
8-Hydroxyquinolines have garnered significant interest due to their biological activities. Their properties make them strong candidates for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The modification of these derivatives is being actively researched to develop more potent, target-based drug molecules, leveraging their metal chelation properties for therapeutic applications (Gupta, Luxami, & Paul, 2021).
Enzymatic Approach in Organic Pollutant Treatment
The use of oxidoreductive enzymes, in combination with redox mediators, has shown promising results in the degradation of recalcitrant organic pollutants in wastewater. This approach enhances the substrate range and efficiency of degradation, underscoring the potential of quinoline derivatives in environmental applications. The compatibility of certain redox mediators with various enzymes opens new avenues for the remediation of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRODOLHHOXXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355077 |
Source


|
| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol | |
CAS RN |
332150-08-0 |
Source


|
| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

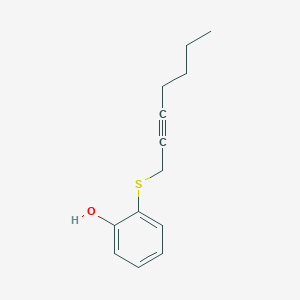
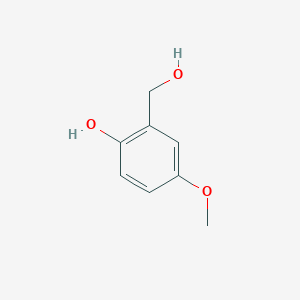
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
